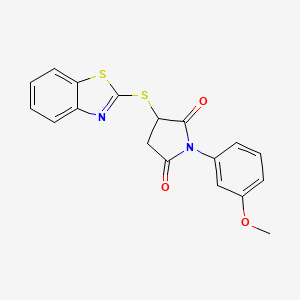

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-23-12-6-4-5-11(9-12)20-16(21)10-15(17(20)22)25-18-19-13-7-2-3-8-14(13)24-18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKVFJXXDLBEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 341.43 g/mol.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and pyrrolidine structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the efficacy of benzothiazole derivatives against various bacterial strains and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Some benzothiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through multiple pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in metabolic pathways critical for pathogen survival, such as DNA gyrase and dihydroorotase .

The mechanism through which this compound exerts its biological effects can be summarized as follows:

- Binding to Enzymes : The compound likely interacts with the active sites of specific enzymes, inhibiting their activity and disrupting metabolic processes.

- Modulation of Receptors : It may act on various receptors, altering signal transduction pathways that lead to cellular responses.

- Interference with DNA/RNA Synthesis : By inhibiting enzymes involved in nucleic acid synthesis, the compound can prevent bacterial replication.

Antimicrobial Activity

A study evaluated the antimicrobial activity of several benzothiazole derivatives, including the target compound. The results indicated:

- Gram-positive bacteria : MIC values were found to be less than 40 µg/mL for S. aureus.

- Gram-negative bacteria : The compound showed effectiveness against E. coli with MIC values around 60 µg/mL.

- Fungal strains : Effective against C. albicans, with MIC values under 207 µg/mL .

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner:

- HepG2 cells : IC50 values were recorded at approximately 15 µM.

- MCF7 cells : Exhibited significant cytotoxicity with IC50 values around 20 µM .

Data Tables

| Biological Activity | Test Organism | MIC (µg/mL) |

|---|---|---|

| Antimicrobial | S. aureus | <40 |

| E. coli | ~60 | |

| C. albicans | <207 | |

| Anticancer | HepG2 | 15 |

| MCF7 | 20 |

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity

- Anticancer Properties

- Enzyme Inhibition

- Neuroprotective Effects

Case Studies

Several case studies highlight the applications of this compound in research:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against various pathogens .

- Research on Anticancer Activity : In vitro studies showed that the compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotection Research : Experimental models indicated that compounds with similar structures could reduce neuroinflammation and protect neuronal cells from oxidative damage .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to other pyrrolidine-2,5-dione derivatives, differing primarily in the substituents at the 1- and 3-positions. Below is a comparative analysis:

*Estimated based on pyridinyl analog and benzothiazole’s higher lipophilicity.

†Range inferred from indole derivatives’ reported logP trends .

Key Observations :

- The benzothiazole substituent likely increases molecular weight and lipophilicity compared to pyridinyl or indole analogs.

- The polar surface area remains comparable across derivatives, suggesting similar solubility challenges (logSw ≈ -2.5 for pyridinyl analog ).

- Benzothiazole’s aromatic sulfur may enhance metabolic stability compared to pyridine or indole, which are prone to oxidation.

Hypothetical Advantages :

- Benzothiazole’s rigidity may improve target binding via reduced conformational entropy.

- Sulfur atom could facilitate interactions with cysteine residues in enzymes or receptors.

Q & A

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxyphenyl with halogenated aryl groups). Use multivariate analysis (e.g., principal component analysis) to correlate electronic (Hammett σ) or steric (Taft parameters) properties with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.